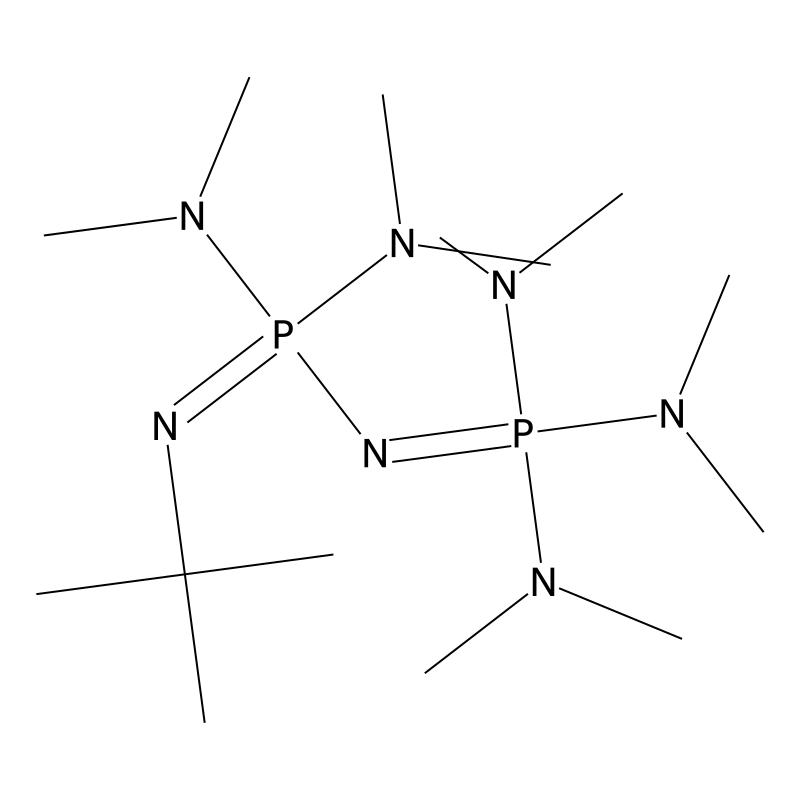

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Advantages:

Here are some key properties that make Phosphazene base P2-t-Bu solution valuable in scientific research:

- Extremely strong base: It is significantly stronger than commonly used bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) []. This property allows it to deprotonate a wider range of weakly acidic compounds.

- High selectivity: Due to its steric hindrance, Phosphazene base P2-t-Bu exhibits high selectivity for certain deprotonation reactions, minimizing undesired side reactions [, ].

- Stability: It is stable towards hydrolysis and unaffected by alkylating agents, making it suitable for use in various reaction conditions [].

Applications:

Phosphazene base P2-t-Bu solution finds applications in various fields of scientific research, including:

- Organic synthesis: As a strong and selective base, it is used in a variety of organic reactions, such as deprotonation, alkylation, acylation, and condensation reactions [, , ].

- Organometallic chemistry: It can be employed to deprotonate transition metal complexes, generating new catalysts or reactive intermediates [].

- Polymer chemistry: It is used in the synthesis of functional polymers by deprotonating monomers or initiating polymerization reactions [].

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) is a complex organophosphorus compound characterized by its unique structure and properties. It features a molecular formula of C14H39N7P2 and is recognized for its catenated phosphazene backbone, which is a distinctive feature among phosphazenes. The compound includes five dimethylamino groups attached to a tert-butyl group, contributing to its steric bulk and potential reactivity .

This compound is categorized under phosphazenes, a class of compounds known for their versatile applications in various fields, including materials science and catalysis. The presence of nitrogen and phosphorus in its structure allows for unique interactions with other chemical species.

- Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles in substitution reactions with electrophiles.

- Coordination Chemistry: The phosphorus atoms can coordinate with metal ions, forming complexes that can be used in catalysis.

- Polymerization Reactions: As a catalyst in polymerization processes, this compound can facilitate the formation of new polymeric materials.

The synthesis of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) typically involves the following steps:

- Formation of Phosphazene Backbone: The initial step usually involves the reaction of phosphorus trichloride with amines to form phosphazenes.

- Introduction of tert-butyl and Dimethylamino Groups: Subsequent reactions introduce the tert-butyl group and multiple dimethylamino groups through alkylation processes.

- Catenation Process: The catenation of phosphazenes can be achieved through controlled polymerization conditions to form the desired catenadi(phosphazene) structure.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity .

This comparison highlights the uniqueness of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene), particularly its catenated structure which enhances its sterics and potential reactivity compared to other phosphazenes.

Research into the interaction of 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) with other chemical species is crucial for understanding its reactivity and potential applications. Studies may focus on:

- Metal Coordination: Investigating how this compound coordinates with various metal ions could provide insights into its catalytic properties.

- Biological Interactions: Evaluating how it interacts with biomolecules could reveal potential therapeutic applications or toxicity concerns.

Phosphazenes constitute a diverse class of organophosphorus compounds characterized by phosphorus(V) centers with a double bond between P and N atoms. The term encompasses several structural types, with the formula R−N=P(−NR₂)₃ representing iminophosphoranes or phosphine imides, recognized for their exceptional basicity as "superbases".

The development of phosphazene bases is primarily attributed to Reinhard Schwesinger, who pioneered the synthesis of a homologous series of these compounds, earning them the moniker "Schwesinger superbases". His groundbreaking work revealed that phosphazenes with the general formula [(R₂¹N)₃P=N-]ₓ-(R₂¹N)₃₋ₓP=NR² (where R¹ is preferably methyl, R² is methyl or tert-butyl, and x is an even number between 0 and 6) exhibit extraordinary basicity while maintaining low nucleophilicity.

The evolution of phosphazene chemistry traces back to Stokes, who first proposed the cyclic structure of polyphosphazene and reported "inorganic rubber" by heating chlorophosphazenes. However, limited progress occurred until the mid-1960s when Allcock, Valan, and Kugel conducted extensive experiments on polyphosphazenes, revealing their fundamental properties. These discoveries laid the foundation for developing various phosphazene derivatives, including the highly basic P2-t-Bu.

Positioning of P2-t-Bu in the Hierarchy of Superbase Organocatalysts

P2-t-Bu occupies a distinctive position in the spectrum of organic superbases. The nomenclature "P2" indicates the presence of two phosphorus atoms in its structure, while "t-Bu" denotes the tert-butyl substituent on the terminal nitrogen. This structural composition contributes to its remarkable basicity while maintaining a sterically hindered environment that limits its nucleophilicity.

In the hierarchy of phosphazene bases, P2-t-Bu stands as an intermediate member between the less basic P1 series and the extraordinarily basic P4 and higher homologues. Schwesinger's discovery of the "homologation principle" revealed that basicity could be dramatically increased by substituting amino -NR₂ groups with better electron-donating N-phosphazenyl groups -N=P(NR₂)₃. This principle explains why higher homologues like P4-t-Bu exhibit significantly greater basicity than P2-t-Bu.

The positioning of P2-t-Bu relative to other organic superbases can be quantified through pKa values in various solvents. Table 1 illustrates the comparative basicity of P2-t-Bu alongside other significant bases.

Table 1. Comparative Basicity of P2-t-Bu and Other Organic Bases

| Base | pKa in Acetonitrile | pKa in THF | Relative Basicity |

|---|---|---|---|

| DBU | 24.3 | ~17 | Moderate |

| P1-t-Bu | ~26 | ~17.5 | Strong |

| P2-t-Bu | ~27-28 | ~18 | Very Strong |

| P4-t-Bu | 42.1 | ~30 | Extremely Strong |

| P7-t-Bu | >45 | ~32 | Ultra Strong |

The basicity trends across phosphazene bases can be modeled using the equation:

GB = GBmax × (1 - e^(-bn))

where GB is gas-phase basicity, GBmax is maximum obtainable GB for the particular series, n is the number of phosphorus atoms, and a and b are series-specific coefficients.

Current Research Landscape and Scientific Significance

The current research landscape surrounding P2-t-Bu reflects its versatility and unique properties. Recent studies have explored its application in diverse organic transformations, including defluorinative functionalization reactions, telescopic three-component reactions, and various polymerization processes.

In defluorinative functionalization, Shigeno et al. demonstrated that P2-t-Bu efficiently catalyzes the transformation of (2,2,2-trifluoroethyl)arenes with alkanenitriles to produce valuable monofluoroalkene products. The reaction proceeds through HF elimination to form a gem-difluorostyrene intermediate, followed by nucleophilic addition of an alkanenitrile and elimination of a fluoride anion. This methodology is compatible with various functional groups, expanding its synthetic utility.

Another promising application involves telescopic three-component reactions. Research has shown that P2-t-Bu efficiently catalyzes the reaction of diethyl phosphite, cinnamonitrile derivatives, and N-Boc imines to provide β-aminophosphonates with tetrasubstituted carbon centers in a highly diastereoselective manner. This reaction involves the little-known 1,1-difunctionalization of electron-deficient alkenes, offering a new format for three-component reactions under Brønsted base catalysis.

In polymer chemistry, P2-t-Bu has demonstrated efficacy in ring-opening polymerization (ROP) of various monomers. Li et al. investigated the ROP of β-thiobutyrolactone catalyzed by phosphazene bases, including P2-t-Bu, to produce poly(3-thiobutyrolactone). The reactions proceeded at room temperature in toluene or THF, with reactivity increasing with the basicity and steric hindrance of the phosphazene.

The scientific significance of P2-t-Bu extends beyond these specific applications. Its commercial availability as a solution in tetrahydrofuran (typically at concentrations around 2.0 M) has facilitated its widespread use in academic and industrial research. Its balance of high basicity and low nucleophilicity, combined with good solubility in non-polar solvents, makes it an attractive alternative to traditional bases in various synthetic contexts.

Brønsted Base Catalysis Principles

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) operates primarily through Brønsted base catalysis mechanisms, leveraging its exceptionally high basicity for effective catalytic performance [5]. The compound exhibits a pKa value estimated between 30-35 in acetonitrile, positioning it among the strongest neutral molecular bases available for organic synthesis [5] [6].

The fundamental principle underlying its Brønsted base activity involves the deprotonation of pronucleophiles through the highly basic nitrogen centers within the phosphazene framework [7]. The catalytic mechanism proceeds through the formation of ion-pair complexes where the phosphazenium cation stabilizes the generated nucleophilic anion [8]. This stabilization occurs through multiple hydrogen bonding interactions between the catalyst and substrate, enabling precise control over reaction pathways [9].

Research has demonstrated that the Brønsted base catalysis mechanism involves simultaneous interaction of the catalyst molecule with both nucleophile and electrophile components [8] [9]. The catalyst functions as both a proton acceptor and hydrogen bond donor, facilitating concerted proton transfer processes that are essential for maintaining reaction selectivity [9]. This dual functionality distinguishes phosphazene bases from conventional basic catalysts and contributes to their superior performance in asymmetric transformations [7].

The high basicity of 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) enables the activation of weakly acidic pronucleophiles that are typically unreactive with conventional bases [7]. This capability expands the scope of substrates amenable to organocatalytic transformations and enables the development of novel synthetic methodologies [10].

Nucleophilic Activation Pathways

The nucleophilic activation pathways mediated by 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) involve sophisticated molecular recognition processes that enhance nucleophile reactivity while maintaining exceptional selectivity [8]. The catalyst activates nucleophiles through positioning mechanisms that optimize the geometric arrangement between reacting species [11].

Studies on phosphazene-catalyzed reactions reveal that nucleophilic activation occurs through the formation of hydrogen-bonded complexes between the catalyst and substrate [9]. The phosphazene framework provides multiple coordination sites that can simultaneously engage with different functional groups, enabling precise control over nucleophile orientation and reactivity [8]. This multi-point recognition system is crucial for achieving high levels of stereoselectivity in asymmetric transformations [9].

The activation process involves the abstraction of acidic protons from methylene or other reactive positions, generating highly reactive carbanion intermediates that are stabilized through ion-pairing with the protonated phosphazene catalyst [12]. Kinetic studies demonstrate that this activation process follows first-order kinetics, indicating that the catalyst-substrate complex formation is the rate-determining step in the overall catalytic cycle [12].

Research findings indicate that the nucleophilic activation pathway is particularly effective for substrates containing active hydrogen compounds such as alcohols, phenols, and carboxylic acids [13]. The catalyst's ability to enhance nucleophilicity without introducing competing nucleophilic reactivity represents a significant advantage over conventional basic catalysts [14]. This property enables clean reaction profiles with minimal side product formation [5].

The positioning effect observed in phosphazene-catalyzed reactions contributes approximately 100-fold rate enhancement compared to non-catalyzed processes [11]. This substantial rate acceleration results from the precise geometric arrangement of reactive species within the catalyst-substrate complex, which optimizes orbital overlap and minimizes activation barriers [11].

Steric and Electronic Factors in Catalytic Selectivity

The exceptional catalytic selectivity exhibited by 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) arises from the synergistic interplay between steric and electronic factors inherent to its molecular structure [9]. The presence of five bulky dimethylamino substituents creates a highly crowded environment around the catalytic sites, which provides effective discrimination between different substrate orientations .

Steric effects play a crucial role in determining reaction selectivity through the preferential stabilization of specific transition state geometries [9]. Computational studies reveal that the most favorable transition structures result from minimal geometric distortion energies, with the bulky substituents effectively blocking unfavorable approach angles [9]. This steric control mechanism is particularly important in asymmetric transformations where the differentiation between enantiotopic faces of prochiral substrates is required [8].

The electronic properties of the phosphazene backbone contribute significantly to catalytic selectivity through the delocalization of electron density across the phosphorus-nitrogen framework [15]. Natural bond orbital analysis indicates that the phosphazene bonding involves significant ionic character with contributions from negative hyperconjugation [15]. This electronic structure provides exceptional stability to charged intermediates formed during the catalytic cycle [15].

The tert-butyl group attached to the phosphazene framework introduces additional steric bulk while also providing electronic stabilization through hyperconjugative interactions [5]. The combination of steric hindrance and electronic effects creates a highly selective catalytic environment that can distinguish between subtly different substrate conformations [9].

Research demonstrates that the steric hindrance follows the order: phosphazene base P4-t-Bu > P2-t-Bu > P1-t-Bu, correlating with their respective catalytic activities in ring-opening polymerization processes [12]. This trend suggests that the optimal balance between steric hindrance and catalytic accessibility is achieved in the dimeric P2-t-Bu structure [12].

Electronic effects also influence the selectivity through the modulation of basicity and nucleophilicity [16]. The dimethylamino substituents provide electron-donating character that enhances the basicity of the phosphazene nitrogen centers while maintaining low nucleophilicity [5]. This electronic tuning enables the catalyst to function effectively across a broad range of reaction conditions [5].

Comparative Analysis with Other Phosphazene Bases (P1-t-Bu, P4-t-Bu)

A comprehensive comparison of 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene) with other phosphazene bases reveals distinct differences in structure, basicity, and catalytic performance that influence their respective applications in organocatalysis [5].

Basic Properties Comparison:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa (Acetonitrile) | Structure Type |

|---|---|---|---|---|---|

| P2-t-Bu (Target Compound) | 111324-03-9 | C14H39N7P2 | 367.45 | ~30-35 | Dimeric catenated |

| Phosphazene base P1-t-Bu | 81675-81-2 | C10H27N4P | 234.32 | ~27 | Monomeric |

| Phosphazene base P4-t-Bu | Not specified | Not specified | Not specified | 42.7 | Tetrameric |

The basicity trend follows the order P4-t-Bu > P2-t-Bu > P1-t-Bu, with pKa values of 42.7, 30-35, and 27 respectively in acetonitrile [5] [17] [6]. This dramatic increase in basicity with oligomerization results from the stabilization of the conjugate acid through delocalization across the extended phosphazene framework [5].

Catalytic Performance Analysis:

Phosphazene base P1-t-Bu, with its monomeric structure, provides moderate basicity suitable for activating moderately acidic substrates [13] [18]. The compound exhibits good solubility in organic solvents and reasonable thermal stability, making it suitable for standard organocatalytic applications [18] [19]. However, its lower basicity limits its effectiveness with weakly acidic pronucleophiles [13].

The tetrameric P4-t-Bu represents the most basic member of the phosphazene family, with its extremely high pKa of 42.7 enabling the activation of very weakly acidic substrates [20] [17]. Research demonstrates that P4-t-Bu exhibits the highest catalytic activity in ring-opening polymerization reactions, though its extreme basicity and moisture sensitivity can complicate handling and application [12] [17].

The dimeric P2-t-Bu occupies an intermediate position, offering a balanced combination of high basicity and practical utility [5]. Its catenated structure provides enhanced steric hindrance compared to P1-t-Bu while maintaining better handling characteristics than P4-t-Bu . This intermediate positioning makes P2-t-Bu particularly valuable for applications requiring strong basicity with controlled selectivity .

Selectivity and Mechanistic Differences:

Comparative studies reveal that the selectivity patterns differ significantly among the three phosphazene bases [12]. P1-t-Bu typically provides lower selectivity due to its reduced steric bulk, while P4-t-Bu can exhibit excessive steric hindrance that impedes substrate access [12]. The P2-t-Bu structure achieves optimal selectivity through its balanced steric and electronic properties [12].

Mechanistic investigations demonstrate that all three phosphazene bases operate through similar Brønsted base activation pathways, but with different degrees of substrate discrimination [9]. The chain-end control mechanism observed in ring-opening polymerization is most pronounced with P2-t-Bu, where the steric encumbrance at the propagating chain end enforces stereoregularity . This results in isotacticity values of 0.83-0.95 in polylactide synthesis under cryogenic conditions .

Practical Considerations:

From a practical standpoint, P2-t-Bu offers superior handling characteristics compared to P4-t-Bu while providing significantly enhanced catalytic performance relative to P1-t-Bu [5]. The compound's commercial availability as a standardized solution facilitates its adoption in both academic research and industrial applications [4]. Its thermal stability and moderate moisture sensitivity make it suitable for elevated temperature reactions while requiring appropriate storage conditions [5].

Chain-End Control Mechanisms

The stereoselective ring-opening polymerization of racemic lactide using P2-t-Bu operates through a sophisticated chain-end control mechanism that enables the synthesis of highly isotactic polylactide. This mechanism involves the preferential coordination and insertion of monomer units based on the stereochemical environment at the growing polymer chain end, resulting in the formation of stereoblock architectures containing long isotactic sequences of both R- and S-blocks.

The chain-end control mechanism is fundamentally different from enantiomorphic site control, as it relies on the steric interactions between the last inserted monomer unit and the incoming lactide molecule. Under cryogenic conditions (-75°C), P2-t-Bu achieves remarkable stereocontrol with probability of meso linkage (Pₘ) values ranging from 0.83 to 0.95. The mechanism proceeds through a coordination-insertion pathway where the phosphazene base activates the alcohol initiator, creating a highly nucleophilic alkoxide species that selectively attacks the carbonyl carbon of lactide.

| Temperature (°C) | Pₘ Value | Mechanism | Molecular Weight Control |

|---|---|---|---|

| -75 | 0.95 | CEC | Excellent |

| -40 | 0.87 | CEC | Good |

| 25 | 0.69 | Mixed | Moderate |

Stereoblock Architecture Formation

The P2-t-Bu-catalyzed polymerization of racemic lactide produces distinctive stereoblock polylactide architectures characterized by alternating sequences of isotactic L-lactyl and D-lactyl blocks. These stereoblock structures are confirmed through homodecoupled ¹H NMR spectroscopy, which reveals the formation of long isotactic sequences within each enantiomeric block. The stereoblock architecture differs significantly from syndiotactic or atactic polylactide, exhibiting enhanced crystallization behavior and improved thermal properties.

The formation of stereoblock architectures results from the interplay between chain-end control and occasional stereoerrors. When a stereoerror occurs, it effectively resets the stereochemical preference of the chain end, leading to the initiation of a new isotactic block of opposite configuration. This mechanism is particularly evident in the analysis of tetrad sequences, where the predominance of isotactic tetrads (mmm and rrr) confirms the stereoblock nature of the resulting polylactide.

Temperature Effects on Stereoselectivity

Temperature exerts a profound influence on the stereoselectivity of P2-t-Bu-catalyzed lactide polymerization, with lower temperatures generally favoring higher stereocontrol. At -75°C, the phosphazene base achieves maximum stereoselectivity (Pₘ = 0.95), producing highly crystalline isotactic polylactide with melting temperatures approaching 180°C. As the temperature increases to room temperature, the stereoselectivity decreases significantly (Pₘ = 0.69), resulting in more random tacticity and reduced crystallinity.

The temperature dependence of stereoselectivity can be attributed to the kinetic versus thermodynamic control of the insertion process. At low temperatures, kinetic control predominates, favoring the formation of isotactic linkages through the chain-end control mechanism. Higher temperatures allow for increased conformational flexibility and reduced selectivity in monomer insertion, leading to the formation of more stereoerrors and ultimately atactic sequences.

Ring-Opening Polymerization of β-Thiobutyrolactone

Reaction Kinetics and Mechanistic Considerations

The ring-opening polymerization of β-thiobutyrolactone catalyzed by P2-t-Bu represents a unique example of organocatalytic thiolactone polymerization, proceeding through an anionic mechanism initiated by hydrogen abstraction. The polymerization exhibits first-order kinetics with respect to monomer concentration, indicating a controlled living polymerization process. The apparent reactivity follows the order tBu-P₄ > tBu-P₂ > tBu-P₁ ≈ BEMP, correlating directly with the basicity and steric hindrance of the phosphazene catalyst.

The mechanistic pathway involves the abstraction of an acidic methylene hydrogen from the β-thiobutyrolactone monomer by the phosphazene base, generating a phosphazenium-thiocarboxylate ion-pair species. This ion-pair subsequently acts as the initiating and chain-propagating species, enabling the controlled polymerization of additional monomer units. The formation of thiocrotonate end-groups, confirmed by ¹H NMR spectroscopy, provides evidence for this initiation mechanism.

| Catalyst | Molecular Weight (kg/mol) | Dispersity (Đ) | TOF (h⁻¹) |

|---|---|---|---|

| tBu-P₄ | 15.2-22.4 | 1.39-1.45 | >15,000 |

| P2-t-Bu | 7.5-18.5 | 1.39-1.52 | >12,000 |

| tBu-P₁ | 5.8-12.1 | 1.45-1.58 | 8,500 |

| BEMP | 5.2-8.1 | 1.51-1.79 | 87 |

End-Group Analysis and Polymerization Control

Detailed end-group analysis of poly(3-thiobutyrolactone) obtained through P2-t-Bu catalysis reveals the formation of α-thiocrotonate,ω-thiocarboxylate terminated linear polymers. The presence of thiocrotonate end-groups is confirmed through ¹H NMR spectroscopy (δ = 6.8-7.2 ppm), ¹³C NMR spectroscopy, and MALDI-ToF mass spectrometry. The linear relationship between molecular weight determined by NMR (Mₙ,NMR) and monomer conversion, with a theoretical slope corresponding to the molecular weight of the monomer (204 g/mol), demonstrates excellent control over the polymerization process.

The polymerization control is further evidenced by the narrow molecular weight distributions (Đ = 1.39-1.52) and the ability to predict final molecular weights based on the monomer-to-catalyst ratio. However, a non-zero intercept in the molecular weight versus conversion plot suggests slower initiation compared to propagation, characteristic of many organocatalytic ring-opening polymerizations. The controlled nature of the polymerization enables the synthesis of well-defined poly(3-thiobutyrolactone) with predetermined molecular weights and narrow dispersities.

Regioselective Ring-Opening Polymerization of Methylglycolides

Synthesis of Alternating PLGAs

The regioselective ring-opening polymerization of methylglycolides using P2-t-Bu enables the synthesis of highly alternating poly(lactic-co-glycolic acid) copolymers with exceptional sequence control. Methylglycolide, being an unsymmetrical cyclic diester, presents two distinct attack sites: the lactyl site (A) and the glycolyl site (B). P2-t-Bu demonstrates remarkable regioselectivity, preferentially opening the glycolyl acyl-oxygen bond to produce alternating PLGA sequences.

Under optimized conditions (-78°C in THF), P2-t-Bu achieves the highest reported regioselectivity (P = 0.95) for methylglycolide polymerization, where P represents the probability of alternating sequence formation. This exceptional regioselectivity results in the formation of highly alternating PLGA with minimal sequence defects, as confirmed by ¹H NMR analysis of the methine region showing predominantly alternating LAG linkages.

| Temperature (°C) | P Value | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| -78 | 0.95 | 6,600-15,600 | 1.21-1.29 |

| -40 | 0.87 | 8,200-12,100 | 1.32-1.41 |

| 25 | 0.69 | 9,100-13,500 | 1.35-1.45 |

Stereocomplexation Phenomena

The alternating PLGA copolymers synthesized from L-methylglycolide and D-methylglycolide using P2-t-Bu exhibit remarkable stereocomplexation behavior when blended in equimolar ratios. The formation of stereocomplex crystals results from the specific interactions between enantiomeric alternating sequences, leading to enhanced thermal properties and crystallization kinetics. Differential scanning calorimetry analysis reveals stereocomplex melting temperatures of 190-200°C, significantly higher than the individual homopolymers.

The stereocomplexation phenomenon is facilitated by the highly alternating nature of the PLGA sequences, which provides optimal complementarity between enantiomeric chains. X-ray diffraction studies confirm the formation of the characteristic stereocomplex crystal structure with a trigonal unit cell, consistent with the threefold helical conformation of stereocomplex polylactide. The degree of stereocomplexation correlates directly with the regioselectivity of the polymerization, with higher P values resulting in more efficient stereocomplex formation.

Polymerization of Cyclic Carbonates

Immortal Ring-Opening Polymerization

P2-t-Bu demonstrates exceptional capability in the immortal ring-opening polymerization of cyclic carbonates, enabling the synthesis of multiple polymer chains from a single catalytic site in the presence of chain transfer agents. This immortal polymerization mechanism provides significant economic advantages due to reduced catalyst loading while maintaining excellent control over molecular weight and dispersity. The polymerization proceeds through rapid and reversible exchange reactions between growing polymer chains and protic chain transfer agents, typically alcohols.

The immortal character of the polymerization is evidenced by the linear decrease in molecular weight with increasing chain transfer agent concentration, confirming that multiple polymer chains grow simultaneously from each catalytic site. The molecular weight is precisely controlled by the ratio of monomer to chain transfer agent, independent of the catalyst concentration. This unique feature allows for the synthesis of predetermined molecular weight polymers while using minimal catalyst loadings, making the process economically viable for large-scale production.

| Cyclic Carbonate | Activity Order | Temperature Range (°C) | Molecular Weight Control |

|---|---|---|---|

| Ethylene carbonate | tBu-P₄ > P2-t-Bu > tBu-P₁ | 25-100 | Excellent |

| Propylene carbonate | tBu-P₄ > P2-t-Bu > BEMP | 25-80 | Good |

| Trimethylene carbonate | P2-t-Bu > tBu-P₁ > BEMP | 25-60 | Excellent |

Structure-Property Relationships

The structure-property relationships in polycarbonates synthesized via P2-t-Bu-catalyzed ring-opening polymerization are strongly influenced by the backbone rigidity and the presence of pendant groups. Poly(ethylene carbonate) and poly(propylene carbonate) exhibit amorphous character due to their distorted conformations, which include numerous gauche bonds and negative charge distribution along the polymer backbone. These conformational characteristics prevent regular packing and crystallization, resulting in elastomeric properties at ambient temperatures.

The configurational properties of these polycarbonates, including characteristic ratios and temperature coefficients, indicate their potential as elastomeric materials. The internal energy contribution to rubberlike chain elasticity, calculated from the temperature coefficient of the characteristic ratio, suggests that both poly(ethylene carbonate) and poly(propylene carbonate) can function as elastomers with tunable mechanical properties. The molecular dynamics and conformational flexibility of these polycarbonates make them suitable for applications requiring elastomeric behavior, such as biomedical devices and flexible electronics.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive